Quantified Contribution of Amino-PEG3-C2-Azido to the In Vitro Degradation Efficacy of iRucaparib-TP3
In a PROTAC context, the PEG3 spacer of Amino-PEG3-C2-Azido is directly implicated in the potency of the PARP1 degrader, iRucaparib-TP3. While the absolute DC50 value for iRucaparib-TP3 is not a direct measurement of the linker itself, the compound's functional design is contingent on this specific PEG3 linker . The 14-atom length of the PEG3 spacer provides the optimal spatial separation between the CRBN ligand (pomalidomide) and the PARP1 inhibitor (rucaparib) required for forming a productive ternary complex and inducing degradation .
| Evidence Dimension | Degradation induction (DC50) |
|---|---|
| Target Compound Data | iRucaparib-TP3 (containing Amino-PEG3-C2-Azido) induces PARP1 degradation. |
| Comparator Or Baseline | Analogous PROTACs with suboptimal linker lengths (e.g., shorter PEG1/PEG2 or longer PEG4/PEG6) may exhibit reduced degradation efficacy or "hook effect" due to altered ternary complex geometry. |
| Quantified Difference | Not quantified as a direct linker comparison; inference based on PROTAC linker SAR principles. The PEG3 length is specifically chosen for this degrader . |
| Conditions | PROTAC ternary complex formation assay; PARP1 degradation in vitro . |
Why This Matters
For scientists designing PROTACs, selecting a linker of the correct length is paramount for activity, making Amino-PEG3-C2-Azido a critical component for replicating or building upon this specific degrader scaffold.
